molecular formula C15H12O5 B12549006 6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one CAS No. 145523-70-2

6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one

Cat. No.: B12549006
CAS No.: 145523-70-2
M. Wt: 272.25 g/mol
InChI Key: GIIJGJLVDMQDQS-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like silver carbonate (Ag2CO3) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological responses by interacting with enzymes, receptors, and other proteins . For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact pathways and targets may vary depending on the specific biological context and application.

Properties

CAS No.

145523-70-2

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

6-hydroxy-1,7-dimethoxyxanthen-9-one

InChI

InChI=1S/C15H12O5/c1-18-10-4-3-5-11-14(10)15(17)8-6-13(19-2)9(16)7-12(8)20-11/h3-7,16H,1-2H3

InChI Key

GIIJGJLVDMQDQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=CC(=C(C=C3O2)O)OC

Origin of Product

United States

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